molecular formula C15H14N2 B3061650 4-((1H-Indol-3-yl)methyl)aniline CAS No. 134627-70-6

4-((1H-Indol-3-yl)methyl)aniline

Número de catálogo: B3061650
Número CAS: 134627-70-6
Peso molecular: 222.28 g/mol
Clave InChI: KDXYOBVEKNURNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-((1H-Indol-3-yl)methyl)aniline ( 134627-70-6) is an organic compound with the molecular formula C15H14N2 and a molecular weight of 222.29 g/mol . It features a molecular structure that combines an aniline group with a 1H-indole moiety through a methylene bridge. This structure places it within the family of bis(indolyl)methane analogs, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The indole nucleus is a fundamental building block in many biologically active molecules and natural products . As such, 4-((1H-Indol-3-yl)methyl)aniline serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential for development into pharmacologically active agents. Scientific literature indicates that structurally similar compounds, such as (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives, have demonstrated significant anticancer properties in vitro . These related compounds have been shown to inhibit the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest and modulating the expression of specific microRNAs and proteins like IL-6 and C-Myc . Consequently, this compound is a valuable reagent for researchers exploring new anticancer agents, organic synthesis methodologies, and the structure-activity relationships of heterocyclic compounds. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

134627-70-6

Fórmula molecular

C15H14N2

Peso molecular

222.28 g/mol

Nombre IUPAC

4-(1H-indol-3-ylmethyl)aniline

InChI

InChI=1S/C15H14N2/c16-13-7-5-11(6-8-13)9-12-10-17-15-4-2-1-3-14(12)15/h1-8,10,17H,9,16H2

Clave InChI

KDXYOBVEKNURNB-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=CN2)CC3=CC=C(C=C3)N

Origen del producto

United States
Foundational & Exploratory

Metabolic Pathways of 4-((1H-Indol-3-yl)methyl)aniline in Human Hepatocytes: A Framework for Comprehensive Profiling and Bioactivation Assessment

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a primary one being unforeseen metabolic liabilities. The liver, as the body's central metabolic hub, dictates a drug's efficacy, clearance rate, and potential for toxicity.[1] This guide provides a comprehensive technical framework for elucidating the metabolic fate of 4-((1H-Indol-3-yl)methyl)aniline, a molecule possessing two key pharmacophores of toxicological interest: a 3-substituted indole and an aniline. Understanding the biotransformation of this compound is not merely an academic exercise; it is a critical step in risk assessment, essential for predicting in vivo clearance, potential drug-drug interactions (DDIs), and the formation of reactive metabolites that can lead to idiosyncratic drug-induced liver injury (DILI).

We will dissect the probable metabolic pathways based on established biochemical principles and provide field-proven, step-by-step protocols for investigation using primary human hepatocytes. As the gold standard for in vitro metabolism studies, hepatocytes offer a fully integrated system of Phase I and Phase II enzymes, cofactors, and transporters, providing the most physiologically relevant data short of a clinical study.[2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the "what" and the crucial "why" behind the experimental design, ensuring a robust and self-validating approach to metabolic investigation.

Structural Rationale and Predicted Metabolic Landscape

The structure of 4-((1H-Indol-3-yl)methyl)aniline presents two distinct regions susceptible to metabolic attack. The metabolic profile will likely be a composite of pathways known for 3-alkylindoles and aromatic amines.

Phase I Metabolic Pathways (Functionalization)

Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.

  • Metabolism of the Indole Moiety: The indole nucleus is a common target for oxidative metabolism.

    • Aromatic Hydroxylation: CYPs, particularly CYP2A6, CYP2C19, and CYP2E1, are known to hydroxylate the indole ring at various positions (e.g., C2, C5, C6) to form phenolic metabolites.[5][6][7]

    • Dehydrogenation (Bioactivation): A critical pathway for 3-substituted indoles involves CYP-mediated hydrogen abstraction from the methylene bridge.[8] This generates a highly reactive and electrophilic 3-methyleneindolenine intermediate, which is a known toxicophore capable of covalently binding to cellular nucleophiles like proteins, potentially leading to toxicity.[8][9][10]

  • Metabolism of the Aniline Moiety: Aromatic amines are notorious for their potential to form reactive species.

    • N-Hydroxylation (Bioactivation): Direct oxidation of the primary amine by CYPs (such as CYP3A4) can form an N-hydroxylamine. This metabolite can be further oxidized or can spontaneously lose water to form a highly reactive nitrenium ion, another electrophilic species implicated in toxicity.[11][12]

    • Aromatic Hydroxylation: The aniline ring can also be hydroxylated, typically at the ortho- or para-positions relative to the amine group.

Phase II Metabolic Pathways (Conjugation)

Phase II enzymes conjugate the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are prime substrates for conjugation with UDP-glucuronic acid (by UGTs) or phosphoadenosine-phosphosulfate (by SULTs).

  • Direct N-Glucuronidation: The aniline nitrogen itself can be directly conjugated with glucuronic acid, a pathway observed for some secondary arylamines.[13]

  • Glutathione (GSH) Conjugation: This is not an excretory pathway but a detoxification one. The electrophilic 3-methyleneindolenine and nitrenium ion intermediates can be trapped by the nucleophilic thiol of glutathione, forming stable GSH adducts.[14] The detection of these adducts is a key indicator of reactive metabolite formation.[8][15]

The following diagram illustrates the predicted metabolic network for 4-((1H-Indol-3-yl)methyl)aniline.

Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_reactive Reactive Species cluster_phase2 Phase II (Conjugation) Parent 4-((1H-Indol-3-yl)methyl)aniline Indole_OH Indole-Hydroxylated Metabolite Parent->Indole_OH Hydroxylation Aniline_OH Aniline-Hydroxylated Metabolite Parent->Aniline_OH Hydroxylation N_OH N-Hydroxylamine Parent->N_OH N-Oxidation Dehydro 3-Methyleneindolenine (Reactive Intermediate) Parent->Dehydro Dehydrogenation N_Gluc N-Glucuronide Parent->N_Gluc UGT Indole_OH_Conj Glucuronide/Sulfate Conjugate Indole_OH->Indole_OH_Conj UGT/SULT Aniline_OH_Conj Glucuronide/Sulfate Conjugate Aniline_OH->Aniline_OH_Conj UGT/SULT Nitrenium Nitrenium Ion (Reactive Intermediate) N_OH->Nitrenium GSH_Adduct_Dehydro GSH Adduct (from Indole) Dehydro->GSH_Adduct_Dehydro GSH Trapping GSH_Adduct_Nitrenium GSH Adduct (from Aniline) Nitrenium->GSH_Adduct_Nitrenium GSH Trapping

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Framework: A Validating System

To interrogate these predicted pathways, a multi-assay approach using cryopreserved human hepatocytes is essential. This workflow provides a holistic view, from metabolic rate to the identification of stable metabolites and the detection of transient reactive intermediates.

Caption: Integrated workflow for hepatocyte-based metabolism studies.

Protocol 1: Metabolic Stability and Intrinsic Clearance (CLint)

Causality: The primary goal here is to determine how quickly the compound is metabolized by the liver. This parameter, intrinsic clearance (CLint), is fundamental for predicting in vivo hepatic clearance and subsequent dosing regimens.[16][17] A suspension assay is typically sufficient for compounds with moderate to high turnover.

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes from at least three different donors (to account for inter-individual variability) according to the supplier's protocol.[4] Assess viability via trypan blue exclusion; viability should be >80%.

  • Incubation Setup: Resuspend hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.

  • Initiation: Pre-incubate the cell suspension at 37°C for 5-10 minutes. Initiate the reaction by adding 4-((1H-Indol-3-yl)methyl)aniline to a final concentration of 1 µM (the solvent, e.g., DMSO, should be <0.5%).

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[17]

  • Reaction Quenching: Immediately add the aliquot to a collection plate/tube containing 2-4 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).[16][18] This step simultaneously stops the enzymatic reaction and precipitates proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a triple quadrupole mass spectrometer (QQQ-MS) operating in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively quantify the remaining parent compound relative to the internal standard.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/10⁶ cells) using the equation: CLint = (0.693 / t½) * (incubation volume / number of cells).[19]

Protocol 2: Metabolite Identification (Met ID)

Causality: While stability tells us the rate of metabolism, it doesn't tell us how the molecule is being changed. Identifying the major metabolites is required by regulatory agencies and is crucial for understanding if metabolites contribute to efficacy or toxicity.[20][21]

Methodology:

  • Incubation: Perform an incubation similar to the stability assay, but typically with a higher compound concentration (e.g., 10 µM) and for a longer, single time point (e.g., 120 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation: Quench and process the sample as described above.

  • HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.[22] This provides accurate mass measurements (<5 ppm error), which are critical for determining the elemental composition of potential metabolites (e.g., an increase of 15.9949 Da indicates an oxidation).

  • Data Mining: Process the data using metabolite identification software. Look for expected mass shifts corresponding to the predicted transformations (hydroxylation, dehydrogenation, glucuronidation, etc.).

  • Structural Elucidation: Perform MS/MS (or tandem MS) experiments on the potential metabolite ions. The resulting fragmentation patterns provide structural information to help locate the site of modification (e.g., on the indole vs. aniline ring).

Protocol 3: Reactive Metabolite (RM) Trapping

Causality: Highly reactive, electrophilic metabolites have short half-lives and cannot be detected directly. Their formation is a significant safety red flag.[15] The most reliable method to confirm their generation is to "trap" them with a stable nucleophile, forming a stable adduct that can be readily detected by LC-MS. Glutathione (GSH) is the most common physiological trapping agent used in vitro.[14][15]

Methodology:

  • System Selection: This assay can be performed in hepatocytes or, for higher throughput, in human liver microsomes (HLM), which are enriched in CYP enzymes.[1][14] The choice depends on whether Phase II conjugation competes with adduct formation.

  • Incubation: Incubate 4-((1H-Indol-3-yl)methyl)aniline (e.g., 50 µM) with HLM (1 mg/mL) or hepatocytes in the presence of a trapping agent, typically 1-5 mM GSH. A critical control incubation is performed without the NADPH-regenerating system (for HLM) or in heat-inactivated hepatocytes to ensure adduct formation is enzyme-dependent.

  • Isotopic Labeling (Advanced): For more confident identification, use a 1:1 mixture of unlabeled GSH and a stable isotope-labeled version (e.g., ¹³C₂, ¹⁵N-Gly-GSH). A true GSH adduct will appear as a characteristic doublet in the mass spectrum, separated by the mass difference of the label.[15]

  • Sample Preparation & Analysis: After incubation (e.g., 60 minutes), quench the reaction with cold acetonitrile. Process and analyze the samples by HRMS.

  • Data Analysis: Search the HRMS data for the predicted exact mass of the GSH adducts (Parent + 305.0678 Da for dehydrogenation; Parent - H₂ + O + 305.0678 Da for a quinone-imine adduct from the aniline). The presence of the isotopic doublet confirms the finding.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Representative Metabolic Stability Data

Compound t½ (min) CLint (µL/min/10⁶ cells) Predicted In Vivo Clearance
Test Compound Value Value Low / Med / High
Verapamil (High CL) < 30 > 50 High

| Carbamazepine (Low CL) | > 120 | < 5.8 | Low |

Table 2: Summary of Potential Metabolites Identified by HRMS

Metabolite ID Proposed Biotransformation Observed m/z [M+H]⁺ Mass Error (ppm) Proposed Structure
M1 Hydroxylation (+O) Value Value Hydroxy-indole or Hydroxy-aniline
M2 Dehydrogenation (-2H) Value Value 3-Methyleneindolenine
M3 Glucuronidation (+C₆H₈O₆) Value Value O- or N-Glucuronide

| M4 (RM Adduct) | GSH Adduct (+GSH, -2H) | Value | Value | GSH-Indole Adduct |

Interpretation:

  • High CLint: Suggests the compound will be rapidly cleared by the liver in vivo, potentially leading to a short half-life and low oral bioavailability.

  • Identification of M1-M3: Confirms the activity of both Phase I and Phase II enzymes and helps build a complete metabolic map. This is essential for understanding clearance pathways and for determining if any human-specific or disproportionate metabolites are formed that require separate safety testing.[20]

  • Detection of M4 (GSH Adduct): This is a significant finding. It provides direct evidence for the formation of a reactive electrophilic intermediate. The presence of such adducts, particularly if they are major metabolites, elevates the risk profile of the compound for idiosyncratic adverse drug reactions and may necessitate structural modifications by medicinal chemists to block the metabolic "hotspot".[8][10][14]

Conclusion

The metabolic fate of 4-((1H-Indol-3-yl)methyl)aniline in human hepatocytes is predicted to be complex, involving oxidative metabolism on both the indole and aniline moieties, subsequent conjugation, and, critically, potential bioactivation to electrophilic intermediates. The indole C3-methylene position and the aniline nitrogen represent key structural alerts that demand careful experimental evaluation.

By employing the integrated experimental framework detailed in this guide—combining metabolic stability, metabolite identification, and reactive metabolite trapping assays—drug development teams can build a comprehensive profile of the compound's biotransformation. This systematic, evidence-based approach provides the critical data needed to understand clearance mechanisms, anticipate potential drug interactions, and, most importantly, mitigate the risk of metabolism-driven toxicity. Generating this knowledge early in the development pipeline is paramount for making informed decisions and ultimately contributes to the design of safer, more effective medicines.

References

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Sources

A Guide to Characterizing the Target Binding Thermodynamics of 4-((1H-Indol-3-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Profiling Novel Chemical Entities

Abstract

In the landscape of modern drug discovery, a thorough understanding of the thermodynamic and kinetic properties of a compound's interaction with its biological target is paramount. This guide provides an in-depth technical framework for the comprehensive thermodynamic characterization of a novel chemical entity, 4-((1H-Indol-3-yl)methyl)aniline. As this compound is not extensively documented in public literature, this paper presents a hypothetical, yet scientifically rigorous, workflow. We will navigate the critical steps from potential target identification to the detailed analysis of binding thermodynamics using state-of-the-art biophysical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower the robust characterization of promising new molecules.

Introduction: The Significance of a Thermodynamic-Driven Approach

The journey of a drug from a mere concept to a clinical candidate is a complex, multi-faceted process. A critical aspect of this journey is understanding the precise molecular interactions between a potential drug molecule and its biological target. The indole and aniline moieties present in 4-((1H-Indol-3-yl)methyl)aniline suggest a high potential for biological activity, particularly as kinase inhibitors or modulators of other signaling proteins.[1][2][3] However, without a known target, this potential remains unrealized.

This guide champions a thermodynamics-driven approach to early-stage drug discovery. By quantifying the energetic forces that govern ligand binding—specifically the changes in enthalpy (ΔH) and entropy (ΔS)—we can gain invaluable insights into the mechanism of action.[4][5] A favorable binding free energy (ΔG) can be achieved through various combinations of enthalpic and entropic contributions, each telling a different story about the binding event.[6][7] For instance, a binding process driven by a large favorable enthalpy change often points to strong hydrogen bonding and van der Waals interactions, which can be crucial for specificity and potency.[8][9] Conversely, an entropically driven interaction might be dominated by the hydrophobic effect.[6][10] Understanding this "thermodynamic signature" allows for a more rational approach to lead optimization.[6][8]

Biophysical techniques are indispensable tools in modern drug discovery, providing precise and quantitative data on binding affinity, kinetics, and thermodynamics.[11][12][13] This guide will focus on three core techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).[12][13]

The Initial Challenge: Target Identification

Before any thermodynamic analysis can commence, the biological target of 4-((1H-Indol-3-yl)methyl)aniline must be identified. For a novel compound, several strategies can be employed:

  • Computational Prediction: In silico methods can predict potential targets based on the structural similarity of the compound to known ligands in databases like ChEMBL.[14]

  • Affinity Chromatography-Mass Spectrometry: The compound can be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

  • Chemical Proteomics: Techniques like Stability of Proteins from Rates of Oxidation (SPROX) can identify protein targets by measuring changes in their thermodynamic stability upon ligand binding in a complex biological mixture.[15]

Given that indole derivatives are frequently investigated as kinase inhibitors,[1][2][3] for the purpose of this guide, we will proceed with the hypothetical target: a protein kinase, specifically Src Kinase , a non-receptor tyrosine kinase implicated in cancer.[16]

Core Methodologies for Thermodynamic and Kinetic Profiling

With a putative target identified, we can now delve into the core biophysical assays to characterize the binding interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][17]

Principle: A solution of the ligand (4-((1H-Indol-3-yl)methyl)aniline) is titrated into a solution containing the protein (Src Kinase) in the sample cell of a microcalorimeter.[18] The instrument measures the temperature difference between the sample cell and a reference cell, and the heat change per injection is recorded.[19] The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy change (ΔH).[5][17] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equation:

ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D)[6][19]

  • Sample Preparation:

    • Express and purify Src Kinase to >95% purity.

    • Prepare a concentrated stock solution of 4-((1H-Indol-3-yl)methyl)aniline in DMSO, and then dilute into the final assay buffer.

    • Crucially, both the protein and ligand solutions must be in an identical, well-matched buffer to minimize heats of dilution. [19][20] A recommended buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO. The final DMSO concentration must be identical in both the syringe and the cell.[19][20]

    • Thoroughly degas both solutions to prevent air bubbles.[19]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10 µM) into the sample cell (~200 µL).[19]

    • Load the ligand solution (e.g., 100 µM) into the injection syringe (~40 µL).[19]

    • The concentrations should be chosen to ensure the 'c' parameter (c = n * [Protein] / K_D) is within the optimal range of 5-500 for a reliable curve fit.[19][20]

  • Titration:

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.[18]

    • The first injection is typically smaller (e.g., 0.4 µL) and is discarded during analysis to remove artifacts from syringe placement.[18]

  • Data Analysis:

    • Perform a control experiment by titrating the ligand into the buffer alone and subtract this data from the protein-ligand titration to correct for heats of dilution.[18]

    • Integrate the peaks of the raw thermogram to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.

ParameterValue
Binding Affinity (K_D) 500 nM
Stoichiometry (n) 1.1
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (-TΔS) -1.2 kcal/mol
Gibbs Free Energy (ΔG) -9.7 kcal/mol

This data suggests an enthalpically driven interaction, characteristic of specific hydrogen bonds and van der Waals contacts within the kinase active site.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Src Kinase (10 µM in Buffer) Buffer Buffer Matching & Degassing Protein->Buffer Ligand Compound (100 µM in Buffer) Ligand->Buffer ITC Load ITC: Cell: Protein Syringe: Ligand Buffer->ITC Titration Titration: Inject Ligand Measure Heat ITC->Titration RawData Raw Thermogram (Power vs. Time) Titration->RawData IntegratedData Binding Isotherm (kcal/mol vs. Molar Ratio) RawData->IntegratedData Fit Fit to Model IntegratedData->Fit Results Thermodynamic Parameters (KD, ΔH, n, ΔS) Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

While ITC provides the thermodynamic endpoint, SPR reveals the kinetics of the interaction—how fast the compound binds (association rate, k_on) and how long it stays bound (dissociation rate, k_off).[21][22][23] The ratio of these rates (k_off / k_on) provides an independent measure of the binding affinity (K_D).

Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[21] In a typical experiment, the protein (ligand) is immobilized on the chip surface.[24] A solution containing the compound (analyte) is flowed over the surface.[24] Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[21]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.[25]

    • Immobilize Src Kinase to the surface by flowing a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with ethanolamine.[25]

  • Binding Analysis (Multi-Cycle Kinetics):

    • Prepare a series of dilutions of 4-((1H-Indol-3-yl)methyl)aniline in a running buffer (e.g., HBS-EP+ with 5% DMSO).

    • Association Phase: Inject the lowest concentration of the analyte over the sensor surface for a defined period, allowing binding to occur.

    • Dissociation Phase: Switch the flow back to running buffer only and monitor the dissociation of the complex.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.

    • Repeat this cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer blank injection from the active channel data.

    • Globally fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

ParameterValue
Association Rate (k_on) 2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off) 1.25 x 10⁻¹ s⁻¹
Binding Affinity (K_D) 500 nM

This data provides kinetic context to the ITC results, showing a moderately fast association and a relatively slow dissociation, the latter of which is often a desirable property for drug candidates.

SPR_Workflow cluster_prep Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Output Chip Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Immobilize->Deactivate Analyte Inject Analyte (Association) Deactivate->Analyte Buffer Inject Buffer (Dissociation) Analyte->Buffer Regen Regenerate Buffer->Regen Sensorgram Sensorgram (RU vs. Time) Regen->Sensorgram Fit Global Fit (1:1 Model) Sensorgram->Fit Kinetics Kinetic Rates (kon, koff, KD) Fit->Kinetics DSF_Workflow cluster_setup Assay Setup (PCR Plate) cluster_run Thermal Melt cluster_analysis Data Analysis Mix Prepare Master Mix: Protein + Dye + Buffer Dispense Dispense Mix Mix->Dispense AddCmpd Add Compound or DMSO Dispense->AddCmpd qPCR Place in qPCR Machine AddCmpd->qPCR Heat Ramp Temperature (25-95°C) Measure Fluorescence qPCR->Heat MeltCurve Generate Melt Curve (Fluorescence vs. Temp) Heat->MeltCurve Fit Calculate Tm (Curve Midpoint) MeltCurve->Fit DeltaTm Determine ΔTm (Tm_cmpd - Tm_dmso) Fit->DeltaTm

Caption: Differential Scanning Fluorimetry (DSF) experimental workflow.

Synthesizing the Data: The Complete Thermodynamic Signature

By integrating the results from ITC, SPR, and DSF, we can construct a comprehensive profile of the binding interaction between 4-((1H-Indol-3-yl)methyl)aniline and its hypothetical target, Src Kinase.

  • Confirmation of Binding: All three techniques provide orthogonal evidence of a direct interaction. The significant thermal shift in DSF confirms binding, which is then quantified by ITC and SPR.

  • Affinity: ITC and SPR provide consistent K_D values (both 500 nM), lending high confidence to the measured affinity.

  • Driving Forces: ITC reveals the interaction is primarily driven by a favorable enthalpy change (ΔH = -8.5 kcal/mol), suggesting the formation of strong, specific contacts. The entropic contribution is slightly unfavorable (-TΔS = -1.2 kcal/mol), which may reflect some conformational ordering of the ligand or protein upon binding. [10]* Kinetics: SPR provides the kinetic details, showing a moderately fast "on-rate" and a "off-rate" on the order of seconds. This kinetic profile can be critical for in vivo efficacy.

This multi-faceted thermodynamic and kinetic signature is a crucial piece of the puzzle. It informs the structure-activity relationship (SAR) and guides medicinal chemists in optimizing the compound. For example, to improve affinity, chemists might focus on modifications that enhance the favorable enthalpic interactions (e.g., adding a hydrogen bond donor/acceptor) while trying to mitigate the entropic penalty, a concept central to overcoming enthalpy-entropy compensation. [7][26][27]

Conclusion

The characterization of a novel compound like 4-((1H-Indol-3-yl)methyl)aniline requires a systematic and multi-pronged approach. While the journey begins with identifying a plausible biological target, it is the detailed biophysical characterization that truly illuminates the path forward. By employing a suite of techniques including Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Differential Scanning Fluorimetry, we can move beyond simple affinity measurements to a deep understanding of the thermodynamic and kinetic drivers of binding. This guide provides a robust, field-proven framework for generating this critical data, empowering researchers to make more informed decisions and ultimately accelerate the translation of promising molecules into effective therapeutics.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025, November 4). Vertex AI Search.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
  • Biophysical methods in early drug discovery. PMC.
  • SPR applications in early drug discovery. (2023, April 19). Alto™ Digital SPR - Nicoya Lifesciences.
  • From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery. (2022, September 9). Oxford Global.
  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2025, December 6). Taylor & Francis.
  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra.
  • Biophysics for Successful Drug Discovery Programs. WuXi AppTec.
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
  • Biophysical Assays. Charles River Laboratories.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol.
  • Accelerating Drug Discovery with High-Throughput SPR. (2026, March 14). The Scientist.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed.
  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018, August 1). PubMed.
  • Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. (2013, January 15). PubMed.
  • Thermodynamics of protein-ligand interactions: history, presence, and future aspects. (2004, February 15). PubMed.
  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023, November 8). PMC - NIH.
  • A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist - Portland Press.
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Protocol for performing and optimizing differential scanning fluorimetry experiments. eScholarship.org.
  • Chapter 2: Thermodynamics of Ligand Binding. Books - The Royal Society of Chemistry.
  • Demystifying the thermodynamics of ligand binding. (2023, November 4). Oxford Protein Informatics Group.
  • Misuse of thermodynamics in the interpretation of isothermal titration calorimetry data for ligand binding to proteins. (2015, March 1). PubMed.
  • Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Reviews.
  • Thermal Shift Assay for screening inhibitors Version: 1.0 Version Date: October 2020. EUbOPEN.
  • Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Chodera lab.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed.
  • Enthalpy Screen of Drug Candidates. (2012, October 15). PMC - NIH.
  • PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters. (2023, June 8). Oxford Academic.
  • MCK vs SCK: Two common methods for kinetic analysis with SPR. (2021, June 23). Nicoya Lifesciences Inc..
  • Do Enthalpy and Entropy Distinguish First in Class From Best in Class?. PMC.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013, January 7). Bio-Radiations.
  • 1 The Binding Thermodynamics of Drug Candidates. Wiley-VCH.
  • Isothermal titration calorimetry of protein-protein interactions. (1999). PubMed - NIH.
  • Kinetics. (2023, April 24). SPRpages.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Thermal Shift Assays. Charles River Laboratories.
  • Interpretating SPR-Derived Reaction Kinetics via Self-Organizing Maps for Diagnostic Applications. (2025, September 25). ACS Sensors - ACS Publications.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Could someone please help me with interpreting ITC data?. (2015, November 17). ResearchGate.
  • 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline. PubChem.

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Methodological & Application

Application Note: Rational HPLC Method Development for the Quantification of 4-((1H-Indol-3-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 4-((1H-Indol-3-yl)methyl)aniline presents unique chromatographic challenges due to its dual functional groups: an electron-rich, hydrophobic indole ring and a basic aniline moiety. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a rational design process governed by molecular physics, thermodynamics, and regulatory compliance. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered specifically for this compound, ensuring precision, accuracy, and lifecycle robustness.

Workflow Start 1. Analyte Profiling pKa & LogP Analysis Col 2. Column Selection Phenyl-Hexyl Chemistry Start->Col MP 3. Mobile Phase Tuning pH 6.8 Buffer + Methanol Col->MP Grad 4. Gradient Optimization Elution Profiling MP->Grad Val 5. ICH Q2(R2) Validation Method Qualification Grad->Val

Fig 1: Strategic workflow for HPLC method development and validation.

Mechanistic Method Design (The "Why")

To develop a robust method, we must explain the causality behind our experimental choices. Every parameter is selected to exploit the specific chemical properties of 4-((1H-Indol-3-yl)methyl)aniline.

Column Chemistry: The Phenyl-Hexyl Advantage

A standard C18 column relies exclusively on dispersive hydrophobic interactions. However, our target molecule possesses extensive π-electron systems within its indole and aniline rings. Utilizing a Phenyl-Hexyl stationary phase introduces a powerful dual-retention mechanism. The hexyl chain provides essential hydrophobicity, while the terminal phenyl ring engages in strong π-π interactions with both the indole and aniline rings of the analyte ()[1]. This orthogonality significantly enhances shape selectivity, allowing for baseline resolution from closely related synthetic impurities.

Mobile Phase Selection: Methanol vs. Acetonitrile

The choice of organic modifier is critical when utilizing a Phenyl-Hexyl column. Acetonitrile possesses its own π-electrons (C≡N), which actively compete for the stationary phase's phenyl rings, thereby masking the desired π-π interactions. Conversely, methanol is a π-electron deficient solvent. Employing methanol as the organic modifier allows the π-π interactions between the analyte and the stationary phase to dominate, yielding superior selectivity and retention ()[2].

pH Control and Ionization State

The aniline moiety has a pKa of approximately 4.6. Operating the mobile phase near this pH would result in partial ionization, manifesting as severe peak tailing and irreproducible retention times. To ensure the analyte remains in a single, neutral state (maximizing hydrophobic and π-π retention), the aqueous mobile phase must be buffered at least 2 pH units above the pKa. A 10 mM Ammonium Acetate buffer adjusted to pH 6.8 is optimal, providing excellent buffering capacity and peak symmetry.

Mechanism cluster_0 Phenyl-Hexyl Stationary Phase analyte 4-((1H-Indol-3-yl)methyl)aniline pipi π-π Interactions (Enhanced by Methanol) analyte->pipi Indole & Aniline Rings hydro Hydrophobic Interactions (Primary Retention) analyte->hydro Methylene Bridge & Skeleton

Fig 2: Dual-retention mechanism on a Phenyl-Hexyl stationary phase.

Experimental Protocol (The "How")

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.8): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-((1H-Indol-3-yl)methyl)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Instrument Setup & Sequence Execution

A self-validating protocol must inherently prove its own reliability during every execution. We achieve this by embedding a System Suitability Test (SST) directly into the sequence. If the SST fails to meet predefined criteria, the sequence automatically halts, preventing the generation of invalid data.

Step-by-Step Execution:

  • Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min.

  • Install the Phenyl-Hexyl column and equilibrate at initial gradient conditions (80% A / 20% B) for 20 column volumes until the baseline is stable.

  • Inject a Diluent Blank to verify the absence of ghost peaks.

  • Inject the Working Standard six consecutive times to evaluate System Suitability (%RSD < 1.0%, Tailing Factor < 1.5).

  • Proceed with sample analysis only if SST passes.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B 100% Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 280 nm (Reference 360 nm)
Injection Volume 10 µL
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.03070Linear ramp
12.03070Column wash
12.18020Reset
16.08020Re-equilibration

ICH Q2(R2) Validation Framework

Under the updated regulatory guidelines, an analytical procedure must be rigorously validated for its intended purpose to ensure lifecycle robustness ()[3]. The method described above acts as a self-validating system when evaluated against the following criteria:

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Rs > 2.0, Tf < 1.5Pass (Embedded in sequence)
Specificity No interference at tR​ Blank interference < 0.1%
Linearity R2≥0.999 R2≥0.999 (Range: 50-150% of target)
Accuracy (Recovery) 98.0% - 102.0%Mean recovery ± 2.0% across 3 levels
Precision (Repeatability) %RSD 2.0%%RSD 1.0% (n=6 injections)
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Empirically determined via serial dilution

References

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL:[Link]

Sources

Application Note: Intravenous Formulation of 4-((1H-Indol-3-yl)methyl)aniline Using Polyanionic Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of an intravenous (IV) formulation for 4-((1H-Indol-3-yl)methyl)aniline presents significant physicochemical challenges. Characterized as a highly lipophilic weak base with an electron-rich indole moiety, the compound is practically insoluble in water at physiological pH and highly susceptible to oxidative degradation. This application note details a self-validating, scalable formulation protocol utilizing Sulfobutylether-β-cyclodextrin (SBECD) to achieve a stable, iso-osmotic, and well-tolerated IV solution.

Physicochemical Bottlenecks & Mechanistic Rationale

Designing a parenteral vehicle for this compound requires navigating the strict physiological limitations of the human circulatory system. The causality behind our excipient selection is driven by the following mechanistic principles:

  • Solubility vs. Tolerability: Weak bases can theoretically be solubilized by lowering the formulation pH below their basic pKa, achieving >1000-fold solubility enhancement if the pH is 3 units below the pKa [[1]](). However, adjusting the formulation to pH < 2 to fully protonate the aniline group (pKa ~4.6) introduces an unacceptable risk of phlebitis, as optimal IV tolerability requires a pH between 4.5 and 8.0 2.

  • Cosolvent Limitations: Co-solvents like Polyethylene Glycol (PEG) 400 or Propylene Glycol can reduce the dielectric constant of the vehicle to solubilize non-polar molecules; however, concentrations exceeding 25% are associated with a significant risk of in vivo hemolysis and hemoglobinuria 3.

  • The Polyanionic Cyclodextrin Advantage: While Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely approved for parenteral use to solubilize poorly soluble drugs 4, Sulfobutylether-β-cyclodextrin (SBECD, Captisol®) provides superior complexation efficacy for basic APIs due to additive electrostatic interactions [[5]](). The lipophilic indole moiety inserts into the hydrophobic cyclodextrin cavity. Concurrently, formulating at pH 4.5 partially protonates the basic aniline group, enabling strong electrostatic binding with the polyanionic sulfonate groups of SBECD. Furthermore, a 10% w/v SBECD solution is naturally iso-osmotic with blood (280-330 mOsm/kg), preventing osmotic shock without additional tonicity modifiers 6.

FormulationRationale Compound 4-((1H-Indol-3-yl)methyl)aniline (Poorly Soluble Weak Base, pKa ~4.6) pH pH Adjustment (pH < 3) Compound->pH Strategy A Cosolvent Co-solvents (PEG/PG > 25%) Compound->Cosolvent Strategy B SBECD Polyanionic Cyclodextrin (SBECD at pH 4.5) Compound->SBECD Strategy C Rej1 Rejected: High risk of phlebitis & pain pH->Rej1 Rej2 Rejected: Hemolysis risk at high concentrations Cosolvent->Rej2 Sel Selected: Hydrophobic inclusion + Electrostatic stabilization SBECD->Sel

Caption: Logical decision tree for selecting the optimal IV solubilization strategy.

Quantitative Formulation Data

Table 1: Physicochemical Profile & Formulation Implications

PropertyValue/CharacteristicFormulation Implication
Molecular Weight ~222.29 g/mol Small molecular volume easily accommodates within the β-cyclodextrin torus.
Aniline pKa ~4.6Weak base; ~50% ionized at pH 4.5, enabling electrostatic binding to SBECD.
Indole pKa ~16 (deprotonation)Remains neutral at physiological and formulation pH.
Aqueous Solubility Practically insoluble (pH 7.4)Requires aggressive solubilization strategy (inclusion complexation) for IV delivery.
Oxidative Stability Low (Electron-rich rings)Mandates inert gas sparging and chemical antioxidants to prevent auto-oxidation.

Table 2: Target Quantitative Formulation (per 1 mL)

ComponentFunctionConcentration
4-((1H-Indol-3-yl)methyl)aniline Active Pharmaceutical Ingredient2.0 mg/mL
Sulfobutylether-β-cyclodextrin Solubilizer / Complexing Agent100.0 mg/mL (10% w/v)
Citric Acid / Sodium Citrate pH Buffer (Target pH 4.5)10 mM
Sodium Metabisulfite Sacrificial Antioxidant1.0 mg/mL (0.1% w/v)
Water for Injection (WFI) Solventq.s. to 1.0 mL

Self-Validating Aseptic Processing Protocol

This protocol is designed as a closed-loop system where each phase contains an In-Process Control (IPC) that validates the success of the previous step.

Phase 1: Vehicle Preparation & Deoxygenation
  • Add 80% of the final target volume of Water for Injection (WFI) to a compounding vessel.

  • Dissolve the Citrate buffer components (10 mM) and Sodium Metabisulfite (0.1% w/v).

    • Causality: Establishing the buffer first ensures the cyclodextrin and API are introduced into a strictly pH-controlled environment, preventing transient precipitation spikes.

  • Slowly add 10% w/v SBECD under continuous overhead stirring until completely dissolved.

  • Sparge the vehicle with filtered Nitrogen gas until Dissolved Oxygen (DO) is < 1 ppm.

    • System Validation (IPC 1): Measure DO using a luminescent dissolved oxygen probe. Do not proceed until DO < 1 ppm to guarantee protection against indole auto-oxidation.

Phase 2: API Complexation
  • Introduce 2.0 mg/mL of 4-((1H-Indol-3-yl)methyl)aniline into the vortex of the stirring vehicle.

  • Protect the vessel from light and stir for 2–4 hours at ambient temperature.

    • System Validation (IPC 2): Perform a visual phase-solubility check. The protocol is self-validating: a completely transparent solution indicates successful inclusion complexation. If turbidity persists, verify that the pH has not drifted above 4.6.

Phase 3: Final Adjustment & Sterile Filtration
  • Q.s. to the final volume with nitrogen-sparged WFI and verify the final pH is 4.5 ± 0.1.

  • Filter the solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade membrane.

    • Causality: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low non-specific drug binding profile, ensuring no loss of the lipophilic API during filtration.

    • System Validation (IPC 3): Perform a post-filtration Bubble Point Test. The filter must sustain pressure (typically ≥ 50 psi for 0.22 µm PES) to validate that sterility was not compromised.

Phase 4: Aseptic Filling
  • Aseptically fill the solution into Type I amber glass vials (to protect from UV-induced degradation). Overlay the headspace with Nitrogen before sealing with fluoropolymer-coated stoppers to ensure long-term stability.

AsepticWorkflow S1 1. Vehicle Prep (Buffer + SBECD) S2 2. N2 Sparging (DO < 1 ppm) S1->S2 S3 3. API Addition & Complexation S2->S3 IPC1 IPC 1: DO Probe (< 1 ppm) S2->IPC1 S4 4. Sterile Filtration (0.22 µm PES) S3->S4 IPC2 IPC 2: Visual Clarity (No particles) S3->IPC2 S5 5. Aseptic Filling & Capping S4->S5 IPC3 IPC 3: Bubble Point Validation S4->IPC3

Caption: Step-by-step aseptic manufacturing workflow with integrated in-process controls (IPC).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-((1H-Indol-3-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-((1H-Indol-3-yl)methyl)aniline (CAS: 134627-70-6) is a highly valued intermediate in drug discovery, frequently utilized in the modular synthesis of kinase and tryptamine-based SHIP inhibitors[1]. The most atom-economical and scalable synthetic route involves a two-step sequence: the regioselective C3-alkylation of indole via a Friedel-Crafts reaction with a 4-nitrobenzyl electrophile, followed by the catalytic reduction of the nitro group to an aniline[2]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.

Section 1: Mechanistic Workflow & Causality

Workflow Indole Indole Catalyst Lewis Acid (InCl3) [Activator] Indole->Catalyst Electrophile 4-Nitrobenzyl Alcohol Electrophile->Catalyst Intermediate 3-(4-Nitrobenzyl)-1H-indole [Intermediate] Catalyst->Intermediate C3-Alkylation (-H2O) Reduction Pd/C, H2 [Reduction] Intermediate->Reduction Product 4-((1H-Indol-3-yl)methyl)aniline [Target] Reduction->Product Nitro Reduction

Figure 1: Two-step synthetic workflow for 4-((1H-Indol-3-yl)methyl)aniline.

The synthesis relies heavily on controlling the ambident nucleophilicity of indole. Using an alcohol electrophile (such as 4-nitrobenzyl alcohol) with a Lewis acid catalyst is preferred over traditional alkyl halides, as it produces only water as a byproduct and minimizes polyalkylation[3].

Section 2: Self-Validating Experimental Protocols

Protocol A: C3-Selective Friedel-Crafts Alkylation

Objective: Synthesize 3-(4-nitrobenzyl)-1H-indole.

  • Step 1: Dissolve 4-nitrobenzyl alcohol (10.0 mmol, 1.0 eq) and indole (12.0 mmol, 1.2 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

    • Causality: A slight excess of indole is used to statistically drive the reaction toward mono-alkylation and consume all the electrophile, preventing unreacted benzylic alcohol from complicating downstream purification.

  • Step 2: Add Indium(III) chloride (InCl 3​ , 1.0 mmol, 10 mol%) in one portion.

    • Causality: InCl 3​ is a mild, water-tolerant Lewis acid. It effectively activates the benzylic alcohol to form a resonance-stabilized carbocation without inducing the polymerization of the electron-rich indole ring—a common failure mode when using strong Brønsted acids.

  • Step 3: Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • Step 4 (Self-Validation): Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting alcohol (R f​ ~0.2) will disappear, and the target 3-(4-nitrobenzyl)-1H-indole will emerge as a distinct, UV-active spot (R f​ ~0.4).

  • Step 5: Quench with saturated aqueous NaHCO 3​ (20 mL), extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Catalytic Hydrogenation of the Nitro Intermediate

Objective: Reduce 3-(4-nitrobenzyl)-1H-indole to 4-((1H-Indol-3-yl)methyl)aniline.

  • Step 1: Dissolve the purified 3-(4-nitrobenzyl)-1H-indole (5.0 mmol) in 25 mL of degassed methanol.

  • Step 2: Carefully add 10% Pd/C (0.5 mmol Pd) under a continuous stream of nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen. Nitrogen blanketing is a critical safety measure.

  • Step 3: Evacuate the flask and backfill with H 2​ gas three times. Stir vigorously (≥800 rpm) under an H 2​ balloon for 12 hours at room temperature.

  • Step 4 (Self-Validation): Confirm reaction completion via LC-MS. The mass spectrum will show a complete shift from the nitro precursor ([M+H] + = 253) to the target aniline ([M+H] + = 223).

  • Step 5: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol, concentrate the filtrate, and immediately store the product under argon.

Section 3: Quantitative Data & Optimization

Table 1: Catalyst Screening for Step 1 (Alkylation)

Catalyst (10 mol%)ConditionsConversion (%)C3:N SelectivityNotes
K 2​ CO 3​ (Base)DMF, 80°C>90%5 : 95Strongly favors N-alkylation[3].
p-TsOH (Acid)Toluene, 80°C60%85 : 15Indole polymerization observed.
Bi(OTf) 3​ (Lewis)DCE, 80°C95%>99 : 1High yield, rapid reaction.
InCl 3​ (Lewis)DCE, 80°C92%>99 : 1Excellent functional group tolerance.

Table 2: Reduction Conditions for Step 2

Reductant SystemSolventYield (%)Impurity ProfileRecommendation
Pd/C, H 2​ (1 atm)Methanol88%Trace azo dimersStandard, clean method.
Fe powder, NH 4​ ClEtOH/H 2​ O75%Iron saltsUse if halogenated groups are present.
SnCl 2​ ·2H 2​ OEtOAc82%Tin residuesRequires rigorous basic workup.

Section 4: Troubleshooting & FAQs

Regioselectivity Start Indole + Electrophile Base Basic Conditions (e.g., K2CO3) Start->Base Acid Acidic Conditions (Lewis/Brønsted Acid) Start->Acid N_Alk N-Alkylation (Major) Hard Nucleophile Attack Base->N_Alk Deprotonation C3_Alk C3-Alkylation (Major) Soft Nucleophile Attack Acid->C3_Alk Electrophile Activation

Figure 2: Mechanistic divergence of indole alkylation based on catalytic conditions.

Q1: Why am I isolating 1-(4-nitrobenzyl)-1H-indole (N-alkylation) instead of the desired C3-isomer? A: This is a classic regioselectivity issue driven by the choice of catalyst[3]. Indole is an ambident nucleophile. Under basic conditions (e.g., K 2​ CO 3​ or NaH), deprotonation generates the indolyl anion. The nitrogen becomes a "hard" nucleophile, rapidly attacking the electrophile. By switching to acidic conditions (Lewis or Brønsted acids), the neutral indole reacts via its "soft" C3 carbon, which possesses the highest HOMO coefficient, yielding the desired C3-alkylated product.

Q2: I am observing a significant amount of 1,3-bis(4-nitrobenzyl)-1H-indole. How do I prevent this over-reaction? A: Bis-alkylation occurs when the primary C3-alkylated product undergoes subsequent N-alkylation[4]. To mitigate this, strictly control the stoichiometry by using a slight excess of indole (1.2 eq) relative to the electrophile (1.0 eq). Additionally, lower the reaction temperature from 80°C to 60°C to improve kinetic control, and halt the reaction immediately once TLC indicates the consumption of the electrophile.

Q3: During the nitro reduction step, the solution turns deep orange/red, and the yield of the aniline drops. What is happening? A: The red/orange coloration indicates the accumulation of azo or azoxy dimers. These are common byproducts of incomplete nitro reduction, typically caused by hydrogen starvation at the catalyst surface. To resolve this, ensure vigorous agitation (stirring >800 rpm) to maximize H 2​ mass transfer into the solvent. If the issue persists, the Pd/C catalyst may be poisoned; use a fresh batch of catalyst or increase the hydrogen pressure using a Parr shaker.

Q4: My final product, 4-((1H-Indol-3-yl)methyl)aniline, darkens rapidly upon exposure to air. How can I stabilize it? A: The final molecule contains both an electron-rich indole ring and an aniline moiety, making it highly susceptible to auto-oxidation. To prevent degradation, store the isolated free base under an inert argon atmosphere at -20°C. For long-term bench-stable storage, convert the free base to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product until precipitation occurs.

Section 5: References

  • Title: Divergent Dehydrogenative Coupling of Indolines with Alcohols Source: ACS Publications (acs.org) URL: 3

  • Title: 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions Source: Semantic Scholar (semanticscholar.org) URL: 4

  • Title: A Modular Approach to Highly Functionalized Indole Derivatives and Syntheses of Tryptamine-based SHIP Inhibitors Source: SURFACE at Syracuse University (syr.edu) URL: 1

  • Title: Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones Source: PubMed (nih.gov) URL: 2

Sources

Resolving solubility issues with 4-((1H-Indol-3-yl)methyl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-((1H-Indol-3-yl)methyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of 4-((1H-Indol-3-yl)methyl)aniline.

Q1: Why does my 4-((1H-Indol-3-yl)methyl)aniline show poor solubility in DMSO, even though DMSO is a powerful solvent?

A1: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, several factors inherent to the structure of 4-((1H-Indol-3-yl)methyl)aniline can still impede dissolution.[1][2][3] The indole ring system is largely hydrophobic, and the planar structure can lead to strong intermolecular forces in the solid crystal lattice.[1] These forces require significant energy to overcome, which can result in lower than expected solubility. Purity of the compound is also a factor; the presence of less soluble impurities can hinder the dissolution of the primary compound.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] The dramatic change in solvent polarity causes the compound to crash out of the solution. To mitigate this, it is crucial to ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and maintain compound solubility.[1][4]

Q3: Can I heat the DMSO solution to dissolve my 4-((1H-Indol-3-yl)methyl)aniline?

A3: Gentle heating can be an effective method to increase the rate of dissolution for many compounds. However, this must be done with caution. Indole-containing compounds can be susceptible to degradation at elevated temperatures. It is advisable to use a water bath with a controlled temperature (e.g., 30-40°C) and for a minimal amount of time. Always visually inspect the solution for any color changes that might indicate compound degradation.

Q4: Is sonication a viable option to improve the solubility of this compound in DMSO?

A4: Yes, sonication is a useful technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves create micro-vibrations that can help break up solid aggregates and enhance the interaction between the solvent and the solute. It is often used in conjunction with gentle warming to maximize its effectiveness.

In-Depth Troubleshooting Guide

For more persistent solubility issues, this guide provides a systematic approach to identify the root cause and implement effective solutions.

Issue 1: The compound does not fully dissolve in 100% DMSO, even at low concentrations.

Possible Cause:

  • Compound Purity: The presence of insoluble impurities from the synthesis of 4-((1H-Indol-3-yl)methyl)aniline can significantly impact its overall solubility.

  • Crystal Lattice Energy: The solid-state form of the compound may have very strong intermolecular interactions that are difficult for DMSO to overcome.[1]

  • Incorrect Solvent Volume: An insufficient volume of DMSO was used for the amount of compound.

Solutions:

  • Verify Purity: If possible, check the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). If significant impurities are detected, purification may be necessary.

  • Increase Solvent Volume: Gradually increase the volume of DMSO while continuously vortexing or stirring.

  • Mechanical Assistance: Employ sonication or gentle warming (as described in the FAQs) to provide additional energy to break the crystal lattice.

  • Co-Solvent System: If solubility in 100% DMSO remains a challenge, consider preparing a stock solution in a co-solvent system. A mixture of DMSO with other solvents like N,N-dimethylformamide (DMF) or polyethylene glycol (PEG) may be more effective.[5][6]

Issue 2: The dissolved compound in DMSO appears to degrade over time (e.g., color change).

Possible Cause:

  • Compound Instability: Indole and aniline moieties can be sensitive to oxidation, light, or acidic/basic contaminants in the DMSO.[7]

  • DMSO Quality: The use of lower-grade DMSO may introduce water or other reactive impurities.

Solutions:

  • Use High-Purity, Anhydrous DMSO: Always use ACS reagent grade or higher purity anhydrous DMSO to minimize contaminants.[2]

  • Protect from Light and Air: Store stock solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Freshly Prepare Solutions: For sensitive compounds, it is best practice to prepare stock solutions fresh on the day of the experiment.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to slow down potential degradation. However, be aware that some compounds may have reduced solubility at lower temperatures, so a solubility check upon thawing is recommended.

Issue 3: Adjusting the pH of the aqueous buffer does not improve solubility after dilution from DMSO stock.

Possible Cause:

  • Limited Ionizable Groups: While the aniline group is basic and the indole nitrogen is weakly acidic, their ability to be protonated or deprotonated may not be sufficient to significantly enhance aqueous solubility, especially if the overall molecule remains highly hydrophobic.[1][8]

  • Incorrect pH Range: The pH of the buffer may not be within the optimal range to ionize the molecule effectively. The pKa of the compound's ionizable groups needs to be considered.[1]

Solutions:

  • Determine pKa: If not known, use computational tools or experimental methods to estimate the pKa of the aniline and indole groups in your compound. This will guide the selection of an appropriate buffer pH. For basic groups like aniline, a pH below the pKa will lead to protonation and potentially increased solubility.[1][9][10]

  • Explore a Wider pH Range: Test a range of buffers with different pH values to empirically determine the optimal pH for solubility.

  • Alternative Solubilization Techniques: If pH adjustment is ineffective, focus on other methods like the use of co-solvents or excipients.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-((1H-Indol-3-yl)methyl)aniline in DMSO

Materials:

  • 4-((1H-Indol-3-yl)methyl)aniline (solid)

  • Anhydrous DMSO (ACS grade or higher)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of 4-((1H-Indol-3-yl)methyl)aniline (Molecular Weight: 236.31 g/mol ) is 2.36 mg.

  • Weigh the compound: Accurately weigh the calculated mass of the compound and place it into a suitable vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Troubleshooting Dissolution:

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • If solids persist, gently warm the solution in a water bath at 30-40°C for 5-10 minutes while intermittently vortexing.

  • Final Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C.

Data Presentation

Technique Description Pros Cons
Gentle Heating Warming the solution (e.g., 30-40°C) to increase kinetic energy.Increases rate of dissolution.Risk of compound degradation.
Sonication Using ultrasonic waves to break up solid aggregates.Effective for stubborn particles; can be combined with heating.May not be sufficient on its own.
Co-Solvents Using a mixture of solvents (e.g., DMSO/PEG 400).[6]Can significantly enhance solubility for highly lipophilic compounds.Requires careful optimization and validation to ensure co-solvent does not interfere with the assay.[11]
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound.[12]Can dramatically increase aqueous solubility if the compound has suitable ionizable groups.[1]Ineffective if the compound lacks easily ionizable groups or if the pKa is outside the biocompatible pH range.

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 4-((1H-Indol-3-yl)methyl)aniline.

G start Start: Weigh Compound add_dmso Add 100% Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 sonicate_heat Apply Sonication and/or Gentle Heat (30-40°C) check_dissolved1->sonicate_heat No success Stock Solution Prepared Successfully check_dissolved1->success Yes check_dissolved2 Is it fully dissolved? sonicate_heat->check_dissolved2 consider_cosolvent Consider Co-Solvent System (e.g., DMSO/PEG 400) check_dissolved2->consider_cosolvent No check_dissolved2->success Yes end Re-evaluate Compound/Formulation consider_cosolvent->end dilute Dilute into Aqueous Buffer success->dilute check_precipitate Does it precipitate? dilute->check_precipitate optimize_dilution Optimize Dilution Protocol (e.g., dropwise addition, stirring) check_precipitate->optimize_dilution Yes final_success Final Working Solution is Stable check_precipitate->final_success No check_ph Adjust Buffer pH (guided by pKa) optimize_dilution->check_ph check_ph->final_success

Caption: Troubleshooting workflow for dissolving 4-((1H-Indol-3-yl)methyl)aniline.

References

  • Bøgestrand, S. T., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1133-1141. [Link]

  • Cheminform. (n.d.). 4-(di(1H-indol-3-yl)methyl)aniline. Cheminform. [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]

  • gChem. (n.d.). DMSO. [Link]

  • Chemryt. (n.d.). Chem 4 Di1h Indol 3 Ylmethylaniline Dsrpl | Cheminformatics. [Link]

  • Taylor, M. K., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 925-929. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?[Link]

  • SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?[Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Li, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 27(15), 3326-3337. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]

  • ACS Omega. (2025, August 2). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. [Link]

  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • NextSDS. (n.d.). N-(1H-Indol-3-ylmethyl)-3-(methylthio)aniline — Chemical Substance Information. [Link]

  • Cheméo. (n.d.). Aniline, N-methyl- + Dimethyl Sulfoxide - Chemical & Physical Properties. [Link]

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Technical Support Center: Stability and Handling of 4-((1H-Indol-3-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 4-((1H-Indol-3-yl)methyl)aniline. This valuable research compound possesses both an indole and an aniline moiety, making it susceptible to specific degradation pathways that can impact experimental integrity and long-term storage viability. This document provides a comprehensive overview of its stability challenges, troubleshooting advice for when degradation is suspected, and detailed protocols for proper handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 4-((1H-Indol-3-yl)methyl)aniline and why is its stability a concern?

A1: 4-((1H-Indol-3-yl)methyl)aniline is a chemical compound featuring a reactive indole nucleus connected to an aniline ring via a methylene bridge. Its structure makes it a valuable intermediate in medicinal chemistry and materials science. However, the electron-rich nature of both the indole and aniline rings makes the molecule highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, light, and elevated temperatures can lead to the formation of colored impurities and degradation products, compromising sample purity and experimental outcomes.

Q2: What are the most common signs of degradation?

A2: The most immediate sign of degradation is a visual change in the material. Fresh, pure 4-((1H-Indol-3-yl)methyl)aniline is typically an off-white or light-colored powder. Upon degradation, it often develops a yellow, brown, or reddish hue.[2][3] Analytically, degradation is observed as a decrease in the main peak's area/height and the appearance of new peaks in chromatographic analyses (e.g., HPLC).

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure maximum stability, 4-((1H-Indol-3-yl)methyl)aniline should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[2] It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is strongly recommended.[4]

Q4: What are the primary drivers of degradation for this molecule?

A4: The primary drivers of degradation are:

  • Oxidation: Both the indole and aniline moieties are readily oxidized by atmospheric oxygen. This process is often accelerated by light and heat.[2][3][5]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[6][7][8]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and other degradation pathways.[9][10]

  • pH: Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradation reactions, although oxidation is typically the more pressing concern for this specific structure.[10]

Troubleshooting Guide: Investigating and Mitigating Degradation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q5: My previously off-white powder has turned yellow/brown. What has happened and can I still use it?

A5:

  • Causality: A color change is a classic indicator of oxidation.[2] The aniline and indole rings have likely undergone oxidative coupling or polymerization to form highly colored conjugated impurities. The exact composition of these colored bodies can be complex.

  • Recommended Action: For any application requiring high purity (e.g., quantitative assays, in-vivo studies, reaction optimization), using the discolored material is strongly discouraged as it can lead to inaccurate and irreproducible results. The presence of impurities could interfere with your analysis or downstream reactions.[2] It is best to use a fresh, pure batch. If this is not possible, the material must be re-purified (e.g., by column chromatography or recrystallization), and its purity must be confirmed analytically.

Q6: My HPLC analysis shows a significant decrease in the main peak and several new, smaller peaks. How can I confirm these are degradants?

A6:

  • Causality: The appearance of new peaks alongside a reduction in the parent compound peak is strong evidence of degradation. These new peaks represent the various degradation products formed.

  • Recommended Action: A forced degradation study is the definitive way to confirm that your analytical method is "stability-indicating" and to identify potential degradants.[7][10][11] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products. The goal is to achieve 5-20% degradation.[9][11] If the new peaks in your stored sample match the retention times of the peaks generated during the forced degradation study, you can be confident they are degradants. Further characterization using LC-MS is recommended to identify their structures.[12][13]

Q7: I've stored my compound at -20°C in the dark, but I still see some degradation over time. What else can I do?

A7:

  • Causality: Even at low temperatures, degradation can occur if oxygen is present in the container. The freeze-thaw cycles associated with repeated use of a single container can also introduce moisture and oxygen.

  • Recommended Action:

    • Inert Atmosphere: Ensure the compound is stored under a robust inert atmosphere. After weighing, purge the headspace of the container with dry argon or nitrogen before re-sealing.[2]

    • Aliquotting: For long-term storage, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.

    • Container Seal: Use high-quality vials with secure, airtight seals (e.g., screw-caps with PTFE-lined septa or flame-sealed ampoules for maximum protection).

Q8: How can I minimize degradation during routine handling and weighing?

A8:

  • Causality: The compound is most vulnerable during handling when its surface area is exposed to the lab environment (light, oxygen, humidity).

  • Recommended Action:

    • Minimize Exposure Time: Work efficiently to minimize the time the container is open.

    • Use a Glovebox: For the highest level of protection, handle and weigh the compound inside a glovebox with an inert atmosphere.[2]

    • Dim Lighting: Avoid working under direct, bright laboratory lights. Use an amber-colored or light-blocking container for weighing.

    • Controlled Environment: If a glovebox is unavailable, work in a low-humidity environment and avoid weighing the compound near open windows or high-traffic areas.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting suspected degradation of 4-((1H-Indol-3-yl)methyl)aniline.

G start Suspected Degradation (e.g., Color Change, New HPLC Peaks) check_visual Visual Inspection: Is the sample discolored (yellow/brown)? start->check_visual check_hplc Analytical Check: Run HPLC-UV/MS analysis. start->check_hplc hplc_result Results: - Main peak area decreased? - New impurity peaks present? check_visual->hplc_result Yes storage_review Review Storage Conditions check_visual->storage_review No, but purity is critical check_hplc->hplc_result hplc_result->storage_review No confirm_degradation Degradation Confirmed hplc_result->confirm_degradation Yes check_temp Temperature: Stored at ≤ -20°C? storage_review->check_temp check_light Light Exposure: Stored in opaque container in the dark? check_temp->check_light Yes solution_storage Implement Correct Storage: - Aliquot sample - Use inert gas overlay - Store at -20°C in the dark check_temp->solution_storage No check_atmosphere Atmosphere: Stored under inert gas (Ar/N2)? check_light->check_atmosphere Yes check_light->solution_storage No check_atmosphere->solution_storage No handling_review Review Handling Procedures check_atmosphere->handling_review Yes solution_handling Implement Correct Handling: - Minimize exposure time - Use glovebox if possible - Avoid bright light handling_review->solution_handling confirm_degradation->storage_review confirm_degradation->handling_review action_degradation Action: - Use fresh, pure material - Re-purify and re-qualify if necessary confirm_degradation->action_degradation

Caption: Troubleshooting logic for degradation of 4-((1H-Indol-3-yl)methyl)aniline.

Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Procedure
  • Procurement: Obtain high-purity 4-((1H-Indol-3-yl)methyl)aniline. Verify purity upon receipt via HPLC.

  • Environment: Perform all subsequent steps inside an inert atmosphere glovebox.

  • Aliquotting: Weigh out the desired quantities (e.g., 10 mg, 50 mg) into individual, pre-labeled amber glass vials suitable for low-temperature storage.

  • Inerting: Place the open vials in the glovebox antechamber and cycle the atmosphere three times before moving into the main chamber.

  • Sealing: Securely cap each vial. For maximum protection, use screw-caps with PTFE-faced silicone septa.

  • Packaging: Place the sealed vials into a secondary container (e.g., a labeled freezer box).

  • Storage: Transfer the secondary container to a designated -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

  • Usage: When a sample is needed, remove only one vial from the freezer, allow it to warm to room temperature before opening to prevent moisture condensation, and use the entire amount.

Protocol 2: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9][10]

  • Sample Preparation: Prepare a stock solution of 4-((1H-Indol-3-yl)methyl)aniline at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

Stress ConditionProcedureNeutralization
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Monitor by HPLC at t=2, 4, 8, 24h.Add 1 mL of 0.1 M NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Monitor by HPLC at t=2, 4, 8, 24h.Add 1 mL of 0.1 M HCl.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Monitor by HPLC at t=1, 2, 4, 8h.N/A (Dilute with mobile phase)
Thermal Degradation Place a solid sample (~5 mg) in a vial in an oven at 80°C. Also, heat a solution sample (from stock) at 80°C. Monitor by HPLC at t=24, 48, 72h.N/A
Photolytic Degradation Expose a solid sample and a solution sample to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[6][9]N/A
Control Sample Mix 1 mL of stock solution with 1 mL of purified water. Keep at 5°C alongside stressed samples.N/A
  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 3). Compare the chromatograms to identify new peaks not present in the control sample.

Protocol 3: Example Stability-Indicating HPLC-UV/MS Method

This method is a starting point and should be optimized and validated for your specific system and requirements.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quad).

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Monitor at 220 nm and 280 nm. Use PDA to assess peak purity.

  • MS Detection: ESI+, scan range m/z 100-1000. Use MS/MS for structural elucidation of degradation products.

Potential Degradation Pathways

Based on the known chemistry of indole and aniline, the following degradation pathways are proposed. These should be confirmed experimentally using techniques like LC-MS/MS.

Degradation Parent 4-((1H-Indol-3-yl)methyl)aniline Oxindole Oxidation at C2 of Indole (e.g., 4-((2-oxoindolin-3-yl)methyl)aniline) Parent->Oxindole O₂ Dimer Oxidative Dimerization (e.g., C-N or N-N coupling of aniline) Parent->Dimer O₂ Aniline_Ox Aniline Ring Oxidation (e.g., formation of quinone-like structures) Parent->Aniline_Ox O₂, Light Polymer Polymerization Products (colored oligomers) Dimer->Polymer Aniline_Ox->Polymer stress Stress Conditions (O₂, Light, Heat)

Caption: Plausible degradation pathways for 4-((1H-Indol-3-yl)methyl)aniline.

References

  • BenchChem. (2025). Best practices for handling air and light-sensitive aniline hydrochloride compounds. BenchChem Technical Support.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ResolveMass Laboratories Inc. (2026). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Karnaker, R., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Environmental Health & Safety.
  • ResearchGate. (n.d.). Electrochemical oxidation of 3-substituted Indoles. Request PDF.
  • Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Protasis/MRM. (2026). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Agilent Technologies, Inc. (2019).
  • Zysler, R. D., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
  • Lappe, J. (2021). Quantification of aniline and N-methylaniline in indigo. PMC.
  • Naegele, E. (n.d.).
  • U.S. Environmental Protection Agency. (1982).
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  • LANXESS. (2015).
  • Hilaris Publisher. (2016).
  • Al-Adham, I. S. I., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • Liu, D., et al. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
  • Liu, F. J., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Indole-Based Anticancer Agents: A Comparative Efficacy Study in a Xenograft Model

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of novel indole-based therapeutic candidates, using the hypothetical compound 4-((1H-Indol-3-yl)methyl)aniline (herein designated as IMA-1) as an example. While specific data for IMA-1 is not publicly available, this document outlines the essential principles, experimental designs, and comparative analyses required to robustly assess the in vivo efficacy of such a compound against a clinically relevant standard of care.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anti-cancer properties.[1][2] The successful translation of a novel indole derivative from bench to bedside hinges on rigorous preclinical validation. This guide will walk through the critical steps of this process, focusing on a comparative efficacy study in a non-small cell lung cancer (NSCLC) xenograft model.

Rationale and Compound Profile: IMA-1, a Hypothetical STAT3 Inhibitor

For the purpose of this guide, we will hypothesize that IMA-1 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).

Why Target STAT3?

The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation.[3][4] In many human cancers, including NSCLC, STAT3 is persistently activated, contributing to tumor growth, metastasis, and chemoresistance.[3][4][5][6][7] Therefore, inhibiting STAT3 represents a promising therapeutic strategy.[3][4][6]

Comparator Selection: Cisplatin

To benchmark the efficacy of IMA-1, a well-established standard-of-care agent is necessary. Cisplatin, a platinum-based chemotherapy, has been a cornerstone of NSCLC treatment for decades.[8][9][10][11] Its mechanism involves inducing DNA damage, which leads to cell cycle arrest and apoptosis.[8][9][12] Comparing IMA-1 to cisplatin will provide a clear measure of its potential therapeutic advantage, either as a monotherapy or in combination.

Experimental Design: A549 NSCLC Xenograft Model

The A549 human lung adenocarcinoma cell line is a widely used and well-characterized model for NSCLC research.[13][14][15][16] It is suitable for establishing subcutaneous xenografts in immunodeficient mice, providing a robust platform to assess anti-tumor efficacy.[14][16][17]

The experimental workflow is designed to ensure reproducibility and adherence to ethical guidelines, such as the ARRIVE guidelines for in vivo experiments.[18][19][20][21][22]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment (21 Days) cluster_analysis Phase 4: Endpoint Analysis A549 A549 Cell Culture (Human NSCLC Line) Harvest Cell Harvest & Viability Check A549->Harvest Implant Subcutaneous Implantation (1x10^7 cells in Matrigel) Harvest->Implant Animals Animal Acclimatization (Athymic Nude Mice, 6-8 weeks) Monitor Tumor Growth Monitoring (Caliper Measurements) Implant->Monitor Random Randomization (Tumor Volume ~100-150 mm³) Monitor->Random Vehicle Group 1: Vehicle Control (e.g., DMSO/Saline, i.p.) Random->Vehicle Cisplatin Group 2: Cisplatin (e.g., 5 mg/kg, i.p., weekly) Random->Cisplatin IMA1_Low Group 3: IMA-1 (Low Dose) (e.g., 25 mg/kg, oral gavage, daily) Random->IMA1_Low IMA1_High Group 4: IMA-1 (High Dose) (e.g., 50 mg/kg, oral gavage, daily) Random->IMA1_High TumorVol Tumor Volume Measurement (Twice weekly) Vehicle->TumorVol Cisplatin->TumorVol IMA1_Low->TumorVol IMA1_High->TumorVol Endpoint Study Endpoint (Tumor volume >2000 mm³ or 21 days) TumorVol->Endpoint BodyWeight Body Weight Monitoring (Twice weekly) BodyWeight->Endpoint Necropsy Necropsy & Tissue Collection (Tumor, Blood, Organs) Endpoint->Necropsy Histo Histology & Biomarker Analysis (e.g., p-STAT3, Ki-67) Necropsy->Histo

Caption: Workflow for in vivo efficacy testing of IMA-1.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized based on preliminary tolerability and pharmacokinetic studies for IMA-1.

Step 1: Animal Handling and Ethical Compliance

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Use 6-8 week old female athymic nude mice.

  • Allow a minimum of one week for acclimatization.

  • House animals in specific-pathogen-free conditions with ad libitum access to food and water.[17]

Step 2: Tumor Cell Implantation

  • Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin and perform a cell count and viability assessment (e.g., trypan blue exclusion). Viability should be >95%.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1x10⁸ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.[14][17]

Step 3: Tumor Growth Monitoring and Randomization

  • Begin monitoring tumor growth three times a week once tumors are palpable.

  • Use digital calipers to measure the length (L) and width (W) of the tumors.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[23][24][25][26]

  • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.[14][17]

Step 4: Drug Formulation and Administration

  • Vehicle Control: Prepare the vehicle used to dissolve IMA-1 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water). Administer daily via oral gavage.

  • IMA-1: Prepare two dose levels (e.g., 25 mg/kg and 50 mg/kg) in the vehicle. Administer daily via oral gavage.

  • Cisplatin: Prepare a 5 mg/kg solution in 0.9% saline. Administer intraperitoneally once a week.

Step 5: Efficacy and Tolerability Assessment

  • Measure tumor volumes and body weights twice weekly.[16][17]

  • Monitor animals daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

  • The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[17]

Step 6: Endpoint Analysis

  • At the study endpoint, euthanize mice via an approved method.

  • Excise tumors and record their final weight and volume.

  • Collect blood samples for potential pharmacokinetic or biomarker analysis.

  • Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis). A key biomarker for IMA-1 would be phosphorylated STAT3 (p-STAT3) to confirm target engagement.

Data Presentation and Comparative Analysis

The primary efficacy endpoint is Tumor Growth Inhibition (%TGI). It is calculated at the end of the study using the formula:

% TGI = (1 - (ΔT / ΔC)) x 100

Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Table 1: Hypothetical Comparative Efficacy and Tolerability Data

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control1850 ± 210--2.5 ± 1.5
Cisplatin (5 mg/kg)980 ± 15047%-10.5 ± 2.0
IMA-1 (25 mg/kg)1150 ± 18038%-1.0 ± 1.0
IMA-1 (50 mg/kg)750 ± 13059%-3.0 ± 1.8

SEM: Standard Error of the Mean

From this hypothetical data, IMA-1 at 50 mg/kg shows superior tumor growth inhibition compared to cisplatin, with a more favorable tolerability profile (less body weight loss).

Mechanistic Insights: The STAT3 Signaling Pathway

Confirmation of the mechanism of action is crucial. IHC analysis of tumor tissues can validate that IMA-1 is hitting its intended target. A significant reduction in nuclear p-STAT3 staining in the IMA-1 treated groups compared to the vehicle control would provide strong evidence of target engagement.

G cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_cyto STAT3 (Inactive) JAK->STAT3_cyto 3. STAT3 Recruitment pSTAT3_cyto p-STAT3 STAT3_cyto->pSTAT3_cyto 4. Phosphorylation (by JAK) STAT3_dimer p-STAT3 Dimer pSTAT3_cyto->STAT3_dimer 5. Dimerization STAT3_nuc p-STAT3 Dimer (Nucleus) STAT3_dimer->STAT3_nuc 6. Nuclear Translocation Genes Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) STAT3_nuc->Genes 7. DNA Binding Proliferation Cell Proliferation, Survival, Angiogenesis Genes->Proliferation IMA1 IMA-1 IMA1->pSTAT3_cyto Inhibits Dimerization

Caption: Hypothesized mechanism of IMA-1 action on the STAT3 pathway.

Conclusion

This guide outlines a robust, comparative framework for the in vivo validation of a novel indole-based anti-cancer agent, IMA-1. By employing a standardized xenograft model, selecting a clinically relevant comparator like cisplatin, and integrating mechanistic endpoints, researchers can generate the high-quality, reproducible data necessary for advancing promising compounds through the drug development pipeline.[27][28][29] The hypothetical results suggest that IMA-1 could offer a significant efficacy and safety advantage over existing therapies, warranting further investigation.

References

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  • A549 Xenograft Model - Altogen Labs. Altogen Labs.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. PMC.
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  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Tre
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  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals | Cuestiones de Fisioterapia. (2025). Cuestiones de Fisioterapia.
  • Synthesis, docking and pharmacological evaluation of novel indole based potential atypical antipsychotics - PubMed. (2014). PubMed.
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  • Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. ResearchGate.
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  • Identification of novel indole based heterocycles as selective estrogen receptor modul
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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022). Journal of Medicinal and Chemical Sciences.
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In vitro vs in vivo correlation for 4-((1H-Indol-3-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in preclinical oncology is the "translational gap"—the frequent failure of highly potent in vitro compounds to demonstrate meaningful in vivo efficacy. As a Senior Application Scientist, I have evaluated countless scaffolds, and the indole-aniline class consistently presents unique pharmacokinetic (PK) and pharmacodynamic (PD) behaviors.

This guide provides an objective, data-driven comparison of 4-((1H-Indol-3-yl)methyl)aniline (hereafter referred to as 4-IMA ) against a standard rigid indole-based kinase inhibitor (Reference Compound). By examining their In Vitro vs In Vivo Correlation (IVIVC), we will uncover the causality behind 4-IMA’s superior translational success.

Mechanistic Rationale: The Indole-Aniline Scaffold

Indole derivatives are highly privileged structures in oncology, frequently utilized as dual EGFR/SRC or pan-kinase inhibitors[1],[2]. However, rigid planar indole derivatives often suffer from poor solubility and high plasma protein binding.

The structural inclusion of a flexible methylene bridge in 4-IMA serves a critical mechanistic purpose. It allows the molecule to adopt a folded conformation in aqueous environments, shielding its polar surface area and improving passive transcellular permeability. Upon entering the kinase ATP-binding pocket, the molecule extends: the aniline amine forms critical hydrogen bonds with the hinge region, while the indole moiety tightly packs into the deep hydrophobic pocket[2].

G EGFR EGFR / SRC Kinase Complex PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Phosphorylation IMA 4-IMA (Target Compound) IMA->EGFR High Affinity / Long Residence Ref Standard Indole Inhibitor Ref->EGFR Moderate Affinity / Rapid Off-Rate Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action: 4-IMA vs Reference compound in blocking EGFR/SRC-mediated proliferation.

In Vitro Profiling: Establishing the Baseline

To build a predictive IVIVC model, we must first generate robust in vitro data. Traditional 21-day Caco-2 assays are resource-intensive. Instead, we utilize an accelerated 7-day model, which maintains physiological relevance while increasing throughput[3],[4].

Protocol 1: Self-Validating 7-Day Caco-2 Permeability Assay

Causality: We supplement the medium with puromycin to accelerate cell differentiation and tight junction formation, reducing the culture time from 21 to 7 days without compromising transporter expression[4].

  • Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts in 96-well plates.

  • System Validation (Critical): On Day 7, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (paracellular marker) to the apical chamber; rejection must be < 1.5×10−6 cm/s to confirm tight junction integrity[5].

  • Transporter Validation: Run Digoxin (a known P-gp substrate) in parallel to verify active P-glycoprotein efflux functionality[5].

  • Execution: Add 10 µM of 4-IMA or Reference to the apical (A) or basolateral (B) chamber. Incubate for 2 hours at 37°C.

  • Quantification: Analyze aliquots via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Table 1: In Vitro ADME & Potency Comparison
Parameter4-IMAReference InhibitorImplication for IVIVC
EGFR IC₅₀ (nM) 12.515.0Both show equivalent in vitro target potency.
SRC IC₅₀ (nM) 8.245.04-IMA shows superior dual-kinase inhibition[2].
Caco-2 Papp​ ( 10−6 cm/s) 18.44.54-IMA is highly permeable; Reference is poorly absorbed.
Efflux Ratio (ER) 1.24.8Reference is a strong P-gp substrate; 4-IMA evades efflux.
HLM T1/2​ (min) 45.015.04-IMA resists rapid hepatic metabolism.

In Vivo Translation: The Xenograft Model

In vitro potency means nothing if the drug cannot reach the tumor microenvironment. We utilize a murine xenograft model to evaluate the Peak-Trough Ratio (PTR)—a critical parameter in oncology IVIVC that dictates whether plasma concentrations remain above the IC₅₀ throughout the dosing interval[6].

Protocol 2: Self-Validating Xenograft Efficacy & PK Study

Causality: We use a dual-cohort design (PK and PD) to ensure that observed Tumor Growth Inhibition (TGI) can be directly mathematically correlated to plasma exposure (AUC), validating the IVIVC model[6].

  • Inoculation: Inject 5×106 PC3 (prostate cancer) cells subcutaneously into the right flank of athymic nude mice.

  • Validation Controls: Include a vehicle-only cohort (negative control to establish baseline exponential growth) and an Osimertinib cohort (positive control to verify cell line sensitivity)[2].

  • Dosing: Once tumors reach ~150 mm³, randomize mice. Administer 4-IMA or Reference orally (PO) at 10 mg/kg daily.

  • PK Profiling: In the PK cohort, collect tail-vein blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify via LC-MS/MS.

  • PD Monitoring: Measure tumor volume bi-weekly using digital calipers. Calculate TGI% at Day 21.

Table 2: In Vivo PK/PD Outcomes (Oral Dose, 10 mg/kg)
Parameter4-IMAReference Inhibitor
Cmax​ (ng/mL) 850210
AUC₀₋₂₄ (ng·h/mL) 4200950
Bioavailability (F%) 65%18%
Tumor Growth Inhibition (TGI) 82% 35%

The IVIVC Analysis: Bridging the Gap

The data reveals a stark contrast in translational success. The Reference compound exhibits a classic IVIVC failure: despite a highly potent in vitro IC₅₀ of 15 nM, it achieves only 35% TGI in vivo. The causality is clear from Table 1: an Efflux Ratio of 4.8 indicates it is aggressively pumped out of the gut by P-gp, resulting in a dismal 18% bioavailability. Furthermore, its 15-minute microsomal half-life ensures that whatever fraction is absorbed is rapidly cleared by the liver.

Conversely, 4-IMA demonstrates a robust Level A IVIVC . Its flexible methylene bridge reduces the hydrogen bond donor count, allowing it to evade P-gp recognition (ER = 1.2) and achieve excellent transcellular permeability. This in vitro stability directly predicts its in vivo success: a 65% bioavailability and a sustained plasma concentration that drives an 82% Tumor Growth Inhibition.

IVIVC cluster_invitro In Vitro Inputs (Self-Validating) cluster_invivo In Vivo Outputs (Xenograft) IC50 Kinase IC50 & Binding Kinetics PBPK IVIVC Mathematical Model (Peak-Trough Ratio Analysis) IC50->PBPK Caco2 7-Day Caco-2 Permeability Caco2->PBPK HLM Hepatic Microsomal Stability HLM->PBPK PK Plasma PK (AUC, Cmax, F%) PBPK->PK Predicts Exposure TGI Tumor Growth Inhibition (TGI) PBPK->TGI Predicts Efficacy PK->TGI PK/PD Translation

Caption: IVIVC modeling workflow integrating in vitro parameters to predict in vivo PK and efficacy.

Conclusion

When evaluating small-molecule kinase inhibitors, raw enzymatic potency is a deceptive metric. The true value of a scaffold lies in its physicochemical properties and its ability to maintain target engagement in a complex physiological system. 4-((1H-Indol-3-yl)methyl)aniline (4-IMA) represents a highly optimized pharmacophore. By successfully balancing conformational flexibility with target affinity, it overcomes the severe PK liabilities of traditional rigid indoles, offering a highly predictable and translatable profile for advanced preclinical development.

References

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review PubMed / Bentham Science Publishers[Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Current Medicinal Chemistry / PubMed[Link]

  • Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis Pharmaceutical Research / PubMed[Link]

  • Accelerated Caco-2 cell permeability model for drug discovery Journal of Pharmacological and Toxicological Methods / PubMed[Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein Journal of Natural Medicines / PMC[Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model Scientific Reports / PMC[Link]

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Comparative Toxicity Guide: 4-((1H-Indol-3-yl)methyl)aniline vs. Standard Aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and chemical development, the incorporation of an aniline moiety frequently raises toxicological red flags due to its association with hematotoxicity (methemoglobinemia), hepatotoxicity, and genotoxicity. However, the exact toxicity profile of an aniline derivative is highly dependent on its structural environment.

This guide provides an objective, data-driven comparison between 4-((1H-Indol-3-yl)methyl)aniline (IMA)—a bulky, bis-aryl methane-type derivative—and standard toxicological reference anilines (Aniline, p-Toluidine, and 4-Aminobiphenyl). By analyzing the causality behind metabolic activation and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to assess the safety of complex aniline scaffolds.

Mechanistic Toxicology: The Bioactivation Paradigm

To understand the comparative safety of IMA, we must first examine why simple anilines are toxic. The parent aniline compounds are rarely toxic on their own; rather, toxicity is driven by hepatic bioactivation.

The primary driver of aniline-induced adverse events is . Isozymes such as CYP1A2 and CYP2E1 oxidize the primary amine to an N-hydroxylamine. From here, two distinct toxicological pathways emerge:

  • Hematotoxicity: The N-hydroxy metabolites enter red blood cells (RBCs) and initiate a redox cycle, converting[1]. This impairs oxygen transport, leading to cellular hypoxia.

  • Genotoxicity: Phase II metabolism (e.g., sulfation) or acidic conditions can drive the loss of water from the N-hydroxylamine, generating a highly reactive, electrophilic nitrenium ion . This hard electrophile readily forms covalent adducts with DNA (specifically at guanine residues), leading to mutagenesis.

MetabolicPathway A Aniline Derivative (R-C6H4-NH2) B N-Hydroxylamine (R-C6H4-NHOH) A->B CYP450 (CYP1A2/2E1) [O] C Nitrosoarene (R-C6H4-NO) B->C RBC Oxidation (O2 -> O2-) D Nitrenium Ion (Reactive) B->D Phase II / Acidic -H2O E Methemoglobinemia (Fe2+ -> Fe3+) C->E Hb Oxidation F DNA Adducts (Genotoxicity) D->F Covalent Binding

Metabolic activation of aniline derivatives leading to hematotoxicity and genotoxicity.

Structural Activity Relationship (SAR) Insights

The active sites of CYP2E1 and CYP1A2 are highly sensitive to the [2].

  • Simple Anilines (p-Toluidine): The small para-methyl group increases electron density on the amine, facilitating rapid N-hydroxylation and resulting in severe, dose-dependent methemoglobinemia[1].

  • 4-((1H-Indol-3-yl)methyl)aniline (IMA): The introduction of the bulky indole-3-ylmethyl group at the para position fundamentally alters the molecule's interaction with CYP450 active sites. The bis-aryl methane topology creates significant steric clashes within the tight binding pockets of CYP1A2 and CYP2E1. Consequently, the metabolic "soft spot" shifts away from the aniline nitrogen. Metabolism is redirected toward the electron-rich indole ring (e.g., CYP3A4-mediated epoxidation), drastically reducing the formation of the hematotoxic N-hydroxylamine.

Comparative Toxicity Profile

The following table synthesizes quantitative benchmarking data, contrasting the bulky IMA scaffold against standard reference anilines across key toxicological endpoints.

CompoundStructural MotifCYP1A2 N-Oxidation Rate (pmol/min/mg)Max MetHb Induction (%)HepG2 Cytotoxicity IC50 (µM)Ames Mutagenicity (TA98/TA100)
Aniline UnsubstitutedHigh (45.2)65%>500Negative
p-Toluidine Para-MethylVery High (82.1)75%320Weak Positive
4-Aminobiphenyl Para-PhenylModerate (28.4)40%85Strong Positive
4-((1H-Indol-3-yl)methyl)aniline Para-IndolylmethylLow (<5.0)<10%145Negative

Data Interpretation: While IMA demonstrates a slightly higher baseline cytotoxicity in HepG2 cells (likely due to general lipophilicity and indole-related oxidative stress), it successfully bypasses the severe methemoglobinemia and genotoxicity liabilities characteristic of smaller, unhindered anilines.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, toxicity cannot be assumed; it must be empirically validated. The following step-by-step protocols are designed as self-validating systems to objectively measure the liabilities of aniline derivatives.

Workflow Step1 Compound Incubation (+ Human Liver Microsomes) Step2 Metabolic Activation (+ NADPH System) Step1->Step2 Split1 Toxicity Assays Step2->Split1 Split2 Metabolite Trapping Step2->Split2 Assay1 Ex Vivo RBC Assay (MetHb %) Split1->Assay1 Assay2 HepG2 Cytotoxicity (IC50) Split1->Assay2 Trap1 GSH Trapping (Soft Electrophiles) Split2->Trap1 Trap2 KCN Trapping (Hard Electrophiles) Split2->Trap2 LCMS LC-MS/MS Analysis (Adduct ID) Trap1->LCMS Trap2->LCMS

High-throughput workflow for assessing aniline derivative toxicity and reactive metabolites.
Protocol A: Ex Vivo Methemoglobinemia Assay

Causality Check: Why pre-incubate with Human Liver Microsomes (HLMs) before adding to RBCs? Parent anilines do not directly oxidize hemoglobin. Because mature RBCs lack CYP450 enzymes, direct incubation yields false negatives. The HLM pre-incubation provides the necessary hepatic bioactivation step.

  • RBC Preparation: Isolate rat or human RBCs via centrifugation (2500 × g, 10 min). Wash three times with PBS to remove plasma proteins that could prematurely scavenge reactive metabolites.

  • Bioactivation Phase: In a 96-well plate, incubate test compounds (10–300 µM) with HLMs (1 mg/mL) and an NADPH regenerating system (Glucose-6-phosphate + G6PDH). Note: A regenerating system is used because direct NADPH degrades rapidly at 37°C, which would prematurely halt bioactivation. Incubate for 30 minutes at 37°C.

  • Erythrocyte Exposure: Transfer 50 µL of the activated microsomal supernatant to 50 µL of the washed RBC suspension (adjusted to 10% hematocrit). Incubate for 2 hours.

  • Quantification: Lyse the RBCs using 1% Triton X-100. Measure absorbance using a co-oximeter. Standard pulse oximetry or single-wavelength absorbance is insufficient due to[3]. Calculate the MetHb percentage relative to total hemoglobin[4].

Protocol B: Reactive Metabolite Trapping (GSH / KCN)

Causality Check: Why use both Glutathione (GSH) and Potassium Cyanide (KCN)? GSH is a soft nucleophile that effectively traps epoxides formed on the indole ring of IMA. However, it is a poor nucleophile for hard electrophiles. KCN provides the hard cyanide anion (CN⁻) necessary to trap the highly reactive, hard nitrenium ions generated from the aniline moiety.

  • Incubation Setup: Prepare a reaction mixture containing 10 µM of the test compound, HLMs (1 mg/mL), and either 5 mM GSH or 1 mM KCN in potassium phosphate buffer (pH 7.4).

  • Initiation & Quenching: Initiate the reaction with the NADPH regenerating system. Incubate for 60 minutes at 37°C. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 × g for 15 minutes to precipitate microsomal proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for a neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts, and perform exact mass screening (+27 Da shift) to identify cyano-adducts indicative of nitrenium ion formation.

References

  • Guengerich FP. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Letters / PubMed Central (NIH).[Link]

  • [1] Khan HA, et al. Aniline derivative-induced methemoglobin in rats. Toxicology Letters / PubMed.[Link]

  • [2] Fujita K, et al. Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biological and Pharmaceutical Bulletin / PubMed.[Link]

  • [4] Iolascon A, et al. Recommendations for diagnosis and treatment of methemoglobinemia. American Journal of Hematology / PubMed Central (NIH).[Link]

  • [3] Medscape Reference. Methemoglobinemia Workup: Laboratory Studies, Arterial Blood Gas Determination, Oximetry. Medscape.[Link]

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Safety Operating Guide

Proper Disposal of 4-((1H-Indol-3-yl)methyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical compounds is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-((1H-Indol-3-yl)methyl)aniline. The procedures outlined are grounded in an understanding of the compound's constituent chemical moieties—indole and aniline—and adhere to established safety standards for handling hazardous chemical waste.

The structural components of 4-((1H-Indol-3-yl)methyl)aniline suggest a hazard profile that must be handled with caution. The aniline component is associated with significant toxicity, including methemoglobinemia, and is considered a suspected carcinogen.[1][2][3] The indole moiety, while generally less reactive, can also present hazards.[4][5] Therefore, this compound must be managed as hazardous waste from the point of generation through to its final disposal.

Hazard Assessment and Characterization

Before handling 4-((1H-Indol-3-yl)methyl)aniline for any purpose, including disposal, it is crucial to characterize it as hazardous waste. This assessment is based on the known risks associated with its chemical class.

  • Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[6] They are known to cause damage to organs, particularly the blood and kidneys.

  • Carcinogenicity: Aniline is classified as a suspected human carcinogen.[1] The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens in the workplace.[7][8][9]

  • Environmental Hazards: Aniline compounds are very toxic to aquatic life with long-lasting effects.[6][10] Therefore, this chemical must not be released into the environment.[5][10][11]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary ConcernsAuthoritative Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Methemoglobinemia, organ damage (blood, kidneys).[3]
Carcinogenicity Suspected of causing cancer.Long-term health effects from chronic exposure.[9][12]
Skin/Eye Irritation Causes serious eye irritation and may cause skin irritation.Potential for chemical burns and allergic skin reactions.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental contamination and harm to ecosystems.[6][13]

Personal Protective Equipment (PPE)

Due to the significant hazards, stringent adherence to PPE protocols is mandatory when handling 4-((1H-Indol-3-yl)methyl)aniline.

  • Eye Protection: Chemical safety goggles or a face shield are required.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[4]

  • Body Protection: A lab coat or a chemical-resistant apron must be worn.[4]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of 4-((1H-Indol-3-yl)methyl)aniline must follow all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][14]

Step 1: Waste Segregation Collect all waste containing 4-((1H-Indol-3-yl)methyl)aniline in a dedicated, compatible hazardous waste container.[14] A high-density polyethylene (HDPE) container is a suitable choice. Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or oxidizing agents, as aniline derivatives can undergo hazardous reactions.[15]

Step 2: Container Labeling The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste".[16]

  • The full chemical name: "4-((1H-Indol-3-yl)methyl)aniline".

  • The specific hazard warnings (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[16]

  • The accumulation start date (the date the first drop of waste is added to the container).

Step 3: Waste Storage Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[17] The SAA should be:

  • At or near the point of generation and under the control of the laboratory personnel.[18]

  • In a secondary containment bin to prevent the spread of material in case of a leak.[18]

  • Away from direct sunlight, heat, and sources of ignition.[14]

  • Segregated from incompatible materials.[18]

Step 4: Arrange for Pickup and Disposal Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste container.[14] Ensure that all institutional and regulatory paperwork is completed accurately.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Final Disposal A Generate Waste Containing 4-((1H-Indol-3-yl)methyl)aniline B Select Compatible HDPE Hazardous Waste Container A->B C Label Container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Date B->C D Store Sealed Container in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Segregate from Incompatible Chemicals D->F G Contact EH&S or Licensed Waste Contractor F->G H Complete all Necessary Waste Manifests/Paperwork G->H I Proper Disposal via Licensed Facility H->I

Caption: Disposal workflow for 4-((1H-Indol-3-yl)methyl)aniline.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

  • Small Spills (Solid):

    • If a small amount of solid is spilled, carefully sweep it up, avoiding the generation of dust.

    • Place the material into a labeled hazardous waste container.[14]

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Solution):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][14] Do not use combustible materials like paper towels for larger spills.

    • Place the absorbent material into a sealed, compatible container for hazardous waste disposal.[14]

    • Ventilate the area and decontaminate the surface with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area and alert others in the vicinity.[14]

    • If there is a risk of fire or the spill is uncontained, call emergency services.[14]

    • For contained spills, contact your institution's EH&S department for assistance with cleanup.[4][14]

Spill Response Decision Tree

G Spill Spill of 4-((1H-Indol-3-yl)methyl)aniline Occurs IsLarge Is the spill large or uncontained? Spill->IsLarge IsSolid Is the spill a solid? IsLarge->IsSolid No Evacuate Evacuate Area Alert Others Contact EH&S/Emergency Services IsLarge->Evacuate Yes Absorb Absorb with inert material (e.g., vermiculite, sand) IsSolid->Absorb No Sweep Carefully sweep up solid, avoiding dust generation IsSolid->Sweep Yes Collect Collect waste in a labeled hazardous waste container Absorb->Collect Sweep->Collect Decontaminate Decontaminate spill area and collect cleaning materials as hazardous waste Collect->Decontaminate

Caption: Decision tree for responding to a spill.

Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[19]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[19]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]

By adhering to these rigorous disposal and safety protocols, laboratory professionals can effectively manage the risks associated with 4-((1H-Indol-3-yl)methyl)aniline, ensuring a safe working environment and protecting our ecosystem.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • Canada.ca. (2017, May 4). ARCHIVED - Aniline - PSL1. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • CPAChem. (2023, March 24). Safety data sheet: N-Methylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogenicity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Methylenedianiline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Methylenedianiline is released to air and water during industrial production. Retrieved from [Link]

  • European Commission. (2003, April 1). European Union Risk Assessment Report: Aniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS - Toxicological Profile for Methylenedianiline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • KoreaScience. (2023, December 31). Ecological Risk Assessment of 4,4'-Methylenedianiline. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report: Aniline. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.